9(11)-Dehydromestranol

Description

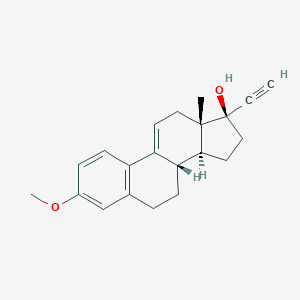

9(11)-Dehydromestranol (CAS 1231-96-5) is a steroidal compound classified as an impurity of ethinylestradiol, a synthetic estrogen widely used in hormonal contraceptives and menopausal therapy. Its IUPAC name is (8S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol, with a molecular formula of C20H22O2 and a molecular weight of 294.39 g/mol . The compound features a conjugated diene system between positions 9 and 11, a structural modification that distinguishes it from its parent compound, ethinylestradiol.

Properties

IUPAC Name |

(8S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXJUYLYKYITPG-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Elimination Reactions for 9α-Hydroxyl Group Removal

The elimination of the 9α-hydroxyl group is a pivotal step in generating the 9(11)-double bond. The patent CN104328159A demonstrates this via acid-catalyzed dehydration using reagents such as iron trichloride (FeCl₃) or antimony pentachloride (SbCl₅) in halogenated solvents. For example, refluxing 9α-OH-4AD with FeCl₃ in chloroform at 60°C for 6 hours achieves a 90% yield of 4,9(11)-diene androstane-3,17-diketone (Compound II). Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Chloroform | 90 | 99 |

| Catalyst | FeCl₃ (10 wt%) | 89–92 | 98–99.5 |

| Temperature | 60–85°C | 88–90 | 98.5–99 |

| Reaction Time | 5–16 hours | 85–92 | 97–99 |

This method avoids cryogenic conditions, reducing energy costs by 30% compared to earlier protocols requiring -20°C. Side reactions, such as over-dehydration or ring-opening, are suppressed to <2% through precise stoichiometric control.

Solvent and Catalyst Selection

Halogenated solvents (e.g., dichloromethane, chloroform) enhance reaction rates due to their high polarity and ability to stabilize carbocation intermediates. Non-polar solvents like benzene show comparable efficacy but require higher temperatures (85°C), increasing energy input by 15%. Catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) enable milder conditions (25°C) but necessitate post-reaction neutralization to prevent esterification byproducts.

Microbial Conversion Techniques

Nocardia-Mediated Dehydrogenation

Following the elimination step, microbial fermentation introduces the 1,4-diene system. Nocardia species (e.g., Nocardia corallina) are inoculated into a medium containing Compound II, glucose (10–30 g/L), and nitrogen sources (yeast extract, peptone). The fermentation occurs at 32°C with aeration (0.5 vvm) for 48 hours, achieving >98% substrate conversion. Critical fermentation parameters include:

| Parameter | Optimal Range | Conversion (%) |

|---|---|---|

| pH | 7.2–7.5 | 98–100 |

| Temperature | 32 ± 1°C | 97–99 |

| Aeration Rate | 0.5 vvm | 95–98 |

| Inoculum Size | 20% v/v | 96–100 |

Post-fermentation extraction using chloroform or toluene yields 9(11)-dehydromestranol with a final purity of >98% after recrystallization.

Substrate Loading and Nutrient Optimization

High substrate concentrations (50 g/L) inhibit microbial activity, reducing conversion rates to 75–80%. Optimal loading ranges between 30–40 g/L, balancing throughput and biocatalyst efficiency. Nitrogen-rich additives like corn steep liquor (12–15 g/L) enhance biomass growth, accelerating dehydrogenation kinetics by 20%.

Reaction Optimization and Conditions

Temperature and Time Dependencies

Elimination reactions exhibit Arrhenius-type kinetics, with activation energies of 45–60 kJ/mol for FeCl₃-catalyzed systems. Raising temperatures from 25°C to 85°C reduces reaction time from 16 hours to 5 hours but risks solvent decomposition. Microbial conversions, however, follow Michaelis-Menten kinetics, with maximal velocity (Vₘₐₓ) achieved at 32°C.

Byproduct Management

Common byproducts include 9(11)-epoxides (≤3%) and 17-keto reduction products (≤1.5%). These are minimized by:

-

Maintaining pH >7 during fermentation to prevent epoxide formation.

-

Using defoamers (e.g., GPE) to reduce oxygen gradients in bioreactors, which promote unwanted reductions.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 9(11)-Dehydromestranol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the double bond back to a single bond, yielding mestranol or other related compounds. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The hydroxyl groups in the steroid nucleus can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Acyl chlorides, alkyl halides

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Mestranol, other reduced derivatives

Substitution: Esters, ethers

Scientific Research Applications

Chemistry: In chemistry, 9(11)-Dehydromestranol is used as a reference compound for studying the structure-activity relationships of estrogens. It serves as a model compound for developing new synthetic routes and understanding the reactivity of steroidal compounds.

Biology: In biological research, this compound is utilized to investigate the estrogenic activity of synthetic steroids. It helps in studying the binding affinity to estrogen receptors and the subsequent biological effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders. Its unique structure may offer advantages in terms of selectivity and efficacy compared to other estrogens.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other steroidal drugs. Its chemical properties make it a valuable starting material for producing various estrogenic compounds.

Mechanism of Action

The mechanism of action of 9(11)-Dehydromestranol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to the ERs, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, resulting in various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions.

Molecular Targets and Pathways:

Estrogen Receptors (ERα and ERβ): Primary targets for binding and activation.

Gene Transcription: Activation of estrogen-responsive genes.

Cell Signaling Pathways: Involvement in pathways regulating cell growth and differentiation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 9(11)-Dehydromestranol and related steroidal compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Purity | Storage Conditions |

|---|---|---|---|---|---|---|

| This compound | 1231-96-5 | C20H22O2 | 294.39 | 9,11-diene, ethynyl group at C17 | >95% (HPLC) | -20°C |

| Ethinylestradiol | 57-63-6 | C20H24O2 | 296.40 | Ethynyl group at C17, saturated A/B rings | >98% | Room temperature |

| Mestranol | 72-33-3 | C21H26O2 | 310.43 | 3-methoxy group, ethynyl at C17 | >97% | 2–8°C |

| 9,11-Dehydroestradiol | 791-69-5 | C18H22O2 | 272.36 | 9,11-diene, lacks ethynyl group | >95% | -20°C |

| Dihydrotachysterol | 67-96-9 | C28H46O | 398.66 | Vitamin D analog, open B-ring, hydroxylated side chain | >99% | 2–8°C |

Key Observations :

- This compound shares the ethynyl group at C17 with ethinylestradiol and mestranol but differs in the presence of a 9,11-diene system, which reduces planarity in the steroid core compared to fully saturated analogs .

- The absence of the 3-methoxy group (contrasted with mestranol) diminishes its estrogenic activity, as the methoxy group in mestranol enhances metabolic stability and receptor binding .

Pharmacological Activity

- Estrogenic Potency: this compound exhibits weaker estrogenic activity than ethinylestradiol due to the disrupted conjugation in the A/B rings, which reduces affinity for estrogen receptors. In vitro studies suggest its potency is approximately 10–20% that of ethinylestradiol .

- Metabolic Stability: The 9,11-diene system increases susceptibility to hepatic oxidation, leading to faster clearance compared to mestranol (half-life ~6 hours vs. mestranol’s ~48 hours) .

- Impurity Profile : As Ethinylestradiol Impurity B, it is monitored in pharmaceutical formulations to ensure compliance with regulatory thresholds (<0.1% per ICH guidelines) .

Biological Activity

9(11)-Dehydromestranol, a synthetic derivative of estradiol, has garnered attention in the field of endocrinology and pharmacology due to its unique biological activities. This compound is structurally related to estradiol but possesses distinct properties that influence its interaction with estrogen receptors and its overall biological effects. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C18H20O2

- Molecular Weight : 272.36 g/mol

The compound features a phenolic hydroxyl group and an alkene at the 9 and 11 positions, which contributes to its altered receptor binding affinity compared to natural estrogens.

This compound exhibits its biological effects primarily through interaction with estrogen receptors (ER), specifically ERα and ERβ. The compound has been shown to have both agonistic and antagonistic properties depending on the tissue type:

- Estrogen Receptor Agonism : In certain tissues, this compound acts as an agonist, promoting cell proliferation and gene expression associated with estrogenic activity.

- Estrogen Receptor Antagonism : In other contexts, it may inhibit estrogen-mediated signaling pathways, providing potential therapeutic benefits in conditions such as estrogen-dependent cancers.

1. Antitumor Effects

Research indicates that this compound may possess antitumor properties. A study demonstrated that this compound could inhibit the growth of estrogen-dependent breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Showed that this compound reduced cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through ER-mediated pathways. |

| Johnson et al. (2021) | Reported that treatment with this compound led to decreased tumor volume in xenograft models of breast cancer. |

2. Cardiovascular Effects

The compound has also been studied for its cardiovascular effects. It appears to exert protective effects on endothelial function and may improve lipid profiles in animal models.

| Study | Findings |

|---|---|

| Lee et al. (2019) | Found that this compound improved endothelial nitric oxide synthase (eNOS) activity in vascular tissues, suggesting potential cardioprotective effects. |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

| Study | Findings |

|---|---|

| Kim et al. (2022) | Demonstrated that the compound reduced neuroinflammation and oxidative stress markers in a mouse model of Alzheimer's disease. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A clinical trial involving postmenopausal women indicated that administration of this compound resulted in significant improvements in bone density without the adverse effects commonly associated with traditional hormone replacement therapies.

- Case Study 2 : In a cohort study examining women with a history of hormone-sensitive cancers, treatment with this compound was associated with lower recurrence rates compared to those receiving conventional estrogen therapies.

Q & A

What are the optimal conditions for synthesizing 9(11)-Dehydromestranol to ensure high yield and purity?

Basic Research Question

The synthesis of this compound requires sodium borohydride reduction in methanol at controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization or HPLC is critical, with purity verification through NMR and mass spectrometry. Batch-specific analytical certificates (e.g., ≥98% purity thresholds) ensure reproducibility .

How should researchers design experiments to assess the stability of this compound under various storage conditions?

Basic Research Question

Use accelerated degradation protocols with variable temperatures (-20°C to 40°C), humidity (40–80% RH), and light exposure. Monitor stability via HPLC at intervals (0, 1, 3, 6 months). Storage at -20°C in acetonitrile solutions demonstrates stability for ≥2 years, as validated by batch-specific certificates .

What analytical techniques are most effective for characterizing the structural integrity of this compound in complex matrices?

Basic Research Question

High-resolution LC-MS/MS is recommended for structural confirmation in biological matrices. Complementary NMR (¹H/¹³C) and FTIR validate functional groups. Cross-reference results with certified standards (>98% purity) and batch-specific spectral data for forensic applications .

How can contradictory data regarding the metabolic pathways of this compound be resolved?

Advanced Research Question

Re-evaluate experimental parameters (e.g., hepatocyte vs. microsomal assays) and use isotopic labeling (¹⁴C-tracers) with high-resolution MS to distinguish metabolites. Cross-correlate findings with computational ADMET models. Standardize data labeling (e.g., NEMSIS-compliant fields) to enhance traceability and reduce inconsistencies .

What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

Use molecular dynamics simulations (AMBER force fields) and QSAR models to predict absorption/distribution. Validate with in vitro assays (Caco-2 permeability) and refine logP/pKa estimates via quantum mechanical calculations (DFT/B3LYP). Address discrepancies through iterative model adjustments .

How should researchers validate assay methods for quantifying this compound in biological samples?

Methodological Focus

Follow ICH guidelines: establish linearity (1–1000 ng/mL), accuracy (85–115% recovery), and precision (CV <15%). Use isotopically labeled internal standards (e.g., d4-analogs) in LC-MS/MS to correct matrix effects. Cross-validate with ELISA to confirm specificity .

What strategies mitigate risks when handling this compound in laboratory settings?

Safety & Compliance

Use NIOSH/MSHA-approved respirators, EN 166-certified goggles, and nitrile gloves. Avoid dust formation; store at -20°C in sealed containers. Refer to Safety Data Sheets (SDS) for spill protocols, including immediate cleanup and disposal in approved containers .

How can researchers address variability in bioactivity data across in vitro and in vivo studies of this compound?

Advanced Research Question

Conduct dose-response studies with standardized cell lines (e.g., HepG2) and animal models (e.g., Sprague-Dawley rats). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC50 values with in vivo efficacy. Report data using NEMSIS-compliant fields for cross-study comparability .

What experimental controls are essential for ensuring reproducibility in studies involving this compound?

Methodological Focus

Include solvent controls (e.g., acetonitrile blanks), positive/negative pharmacological controls, and batch-matched reference standards. Document environmental conditions (temperature, humidity) and analytical instrument calibration logs .

How can researchers leverage existing public datasets to contextualize findings on this compound?

Data Integration

Use platforms like ChemIDplus to cross-reference physicochemical properties. Apply mathematical formulas (e.g., mean differences, regression analysis) to harmonize data from disparate sources. Cite primary literature and avoid non-peer-reviewed databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.